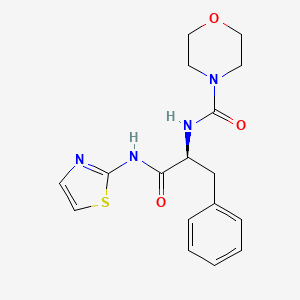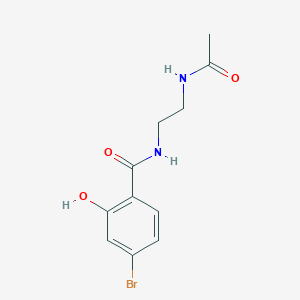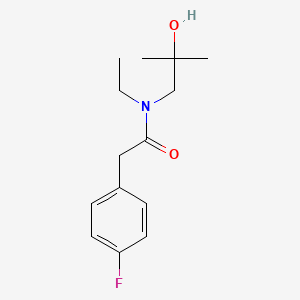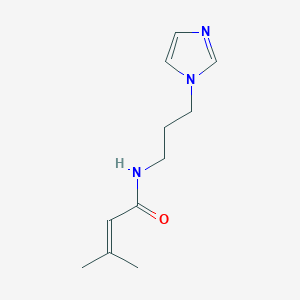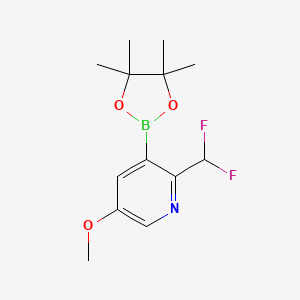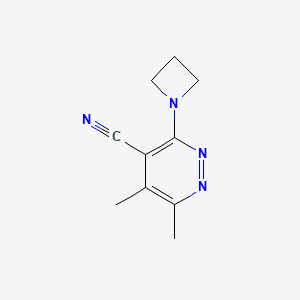![molecular formula C13H19BrOZn B14896599 4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
4-[(n-Hexyloxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(n-Hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(n-Hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(n-Hexyloxy)methyl]bromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-[(n-Hexyloxy)methyl]bromobenzene+Zn→4-[(n-Hexyloxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure a high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[(n-Hexyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding phenols or other oxygenated derivatives.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted aromatic compounds, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(n-Hexyloxy)methyl]phenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a tool for modifying biomolecules and studying their functions.
作用機序
The mechanism of action of 4-[(n-Hexyloxy)methyl]phenylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive.
類似化合物との比較
Similar Compounds
- Phenylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- Benzylzinc bromide
Uniqueness
4-[(n-Hexyloxy)methyl]phenylzinc bromide is unique due to the presence of the hexyloxy group, which can impart specific solubility and reactivity characteristics. This makes it particularly useful in reactions where other organozinc compounds might not be as effective.
特性
分子式 |
C13H19BrOZn |
|---|---|
分子量 |
336.6 g/mol |
IUPAC名 |
bromozinc(1+);hexoxymethylbenzene |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h6-7,9-10H,2-4,8,11-12H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
ICJWDDLJIVFLCO-UHFFFAOYSA-M |
正規SMILES |
CCCCCCOCC1=CC=[C-]C=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


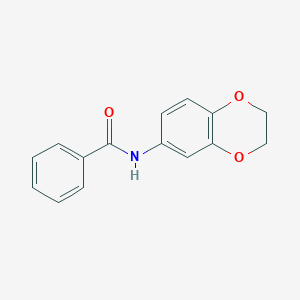
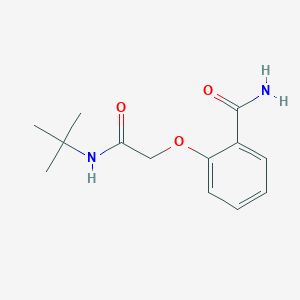
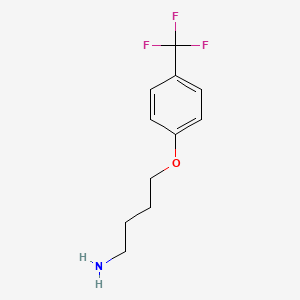
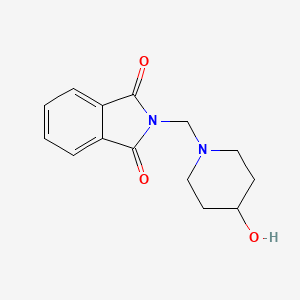
![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)

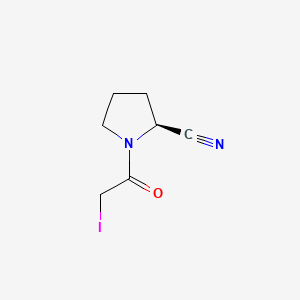
![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
